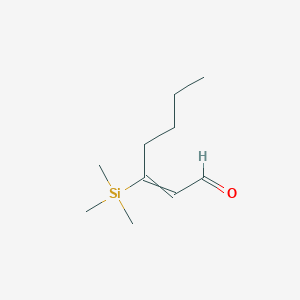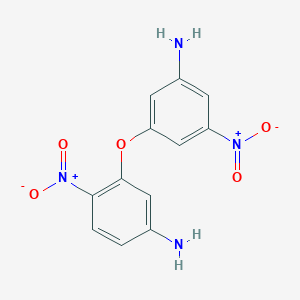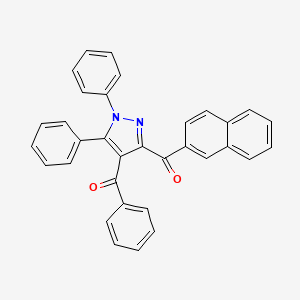
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone typically involves multiple steps, starting from the preparation of the core pyrazole structure. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives to form N,N-disubstituted pyrazole derivatives . These intermediates can then undergo Friedel-Crafts acylation with arenes in the presence of anhydrous aluminum chloride to introduce the benzoyl and naphthalenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
作用機序
The mechanism of action of (4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Known for its antimicrobial activities.
(4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its combination of benzoyl, diphenyl, and naphthalenyl groups makes it a versatile compound for further chemical modifications and studies.
特性
CAS番号 |
142095-28-1 |
|---|---|
分子式 |
C33H22N2O2 |
分子量 |
478.5 g/mol |
IUPAC名 |
[3-(naphthalene-2-carbonyl)-1,5-diphenylpyrazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C33H22N2O2/c36-32(25-15-6-2-7-16-25)29-30(33(37)27-21-20-23-12-10-11-17-26(23)22-27)34-35(28-18-8-3-9-19-28)31(29)24-13-4-1-5-14-24/h1-22H |
InChIキー |
SUKLVJIEERPKCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


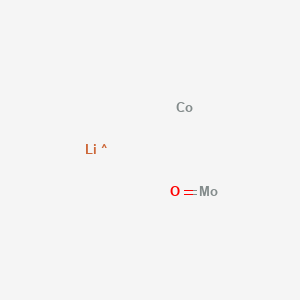
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
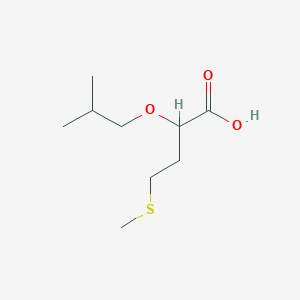
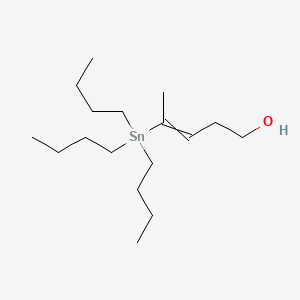
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
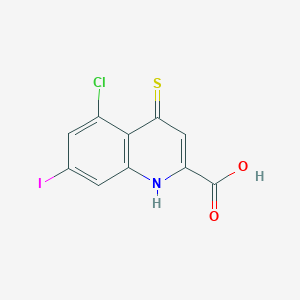
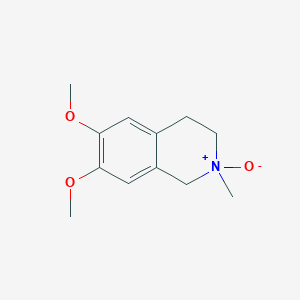
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
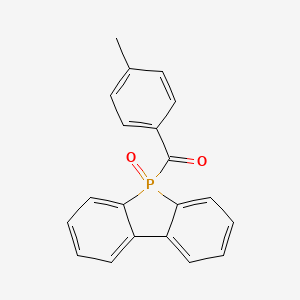
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)
